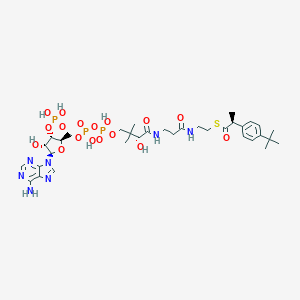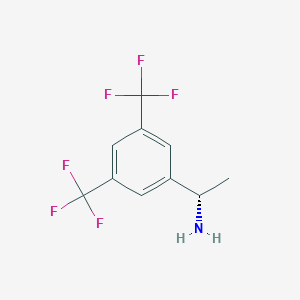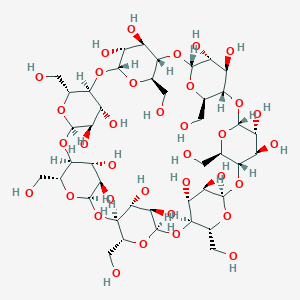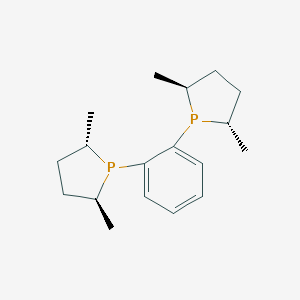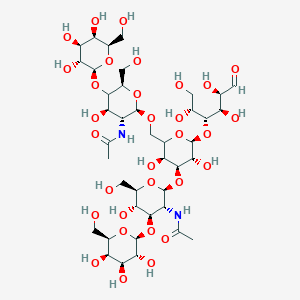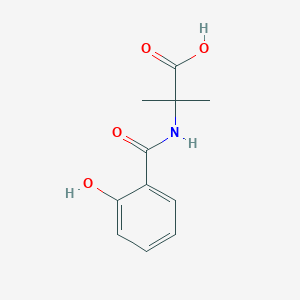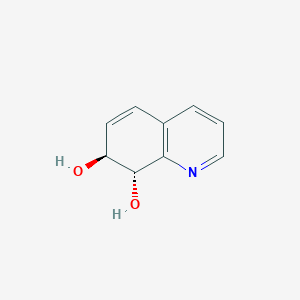
trans-7,8-Dihydroxy-7,8-dihydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-7,8-Dihydroxy-7,8-dihydroquinoline, also known as DHQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods and has been widely studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Mechanism Of Action
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has been shown to exhibit antioxidant and anti-inflammatory properties. It has been reported to inhibit the production of reactive oxygen species (ROS) and reduce the levels of pro-inflammatory cytokines. trans-7,8-Dihydroxy-7,8-dihydroquinoline has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical And Physiological Effects
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has been reported to exhibit various biochemical and physiological effects. It has been shown to protect against oxidative stress-induced damage, reduce inflammation, and improve glucose metabolism. trans-7,8-Dihydroxy-7,8-dihydroquinoline has also been shown to exhibit neuroprotective properties and improve cognitive function.
Advantages And Limitations For Lab Experiments
One of the main advantages of trans-7,8-Dihydroxy-7,8-dihydroquinoline is its ease of synthesis and availability. It is also a stable compound that can be stored for long periods. However, trans-7,8-Dihydroxy-7,8-dihydroquinoline has some limitations in lab experiments, including its low solubility in water and its tendency to form aggregates in solution.
Future Directions
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has shown promising potential for various applications, including the development of new drugs and materials. Some of the future directions for trans-7,8-Dihydroxy-7,8-dihydroquinoline research include the development of new synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential applications in material science and nanotechnology.
In conclusion, trans-7,8-Dihydroxy-7,8-dihydroquinoline is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been synthesized using different methods and has been widely studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields. trans-7,8-Dihydroxy-7,8-dihydroquinoline has shown promising potential for various applications, and future research is needed to explore its full potential.
Synthesis Methods
Trans-7,8-Dihydroxy-7,8-dihydroquinoline can be synthesized using different methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of 2,3-dihydroxybenzaldehyde with 1,2-diaminobenzene in acetic acid to produce trans-7,8-Dihydroxy-7,8-dihydroquinoline.
Scientific Research Applications
Trans-7,8-Dihydroxy-7,8-dihydroquinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. It has been used as a building block for the synthesis of various compounds, including natural products and pharmaceuticals.
properties
CAS RN |
130536-40-2 |
|---|---|
Product Name |
trans-7,8-Dihydroxy-7,8-dihydroquinoline |
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
(7S,8S)-7,8-dihydroquinoline-7,8-diol |
InChI |
InChI=1S/C9H9NO2/c11-7-4-3-6-2-1-5-10-8(6)9(7)12/h1-5,7,9,11-12H/t7-,9+/m0/s1 |
InChI Key |
GFWXLEUSCRYCJU-IONNQARKSA-N |
Isomeric SMILES |
C1=CC2=C([C@@H]([C@H](C=C2)O)O)N=C1 |
SMILES |
C1=CC2=C(C(C(C=C2)O)O)N=C1 |
Canonical SMILES |
C1=CC2=C(C(C(C=C2)O)O)N=C1 |
synonyms |
TRANS-7,8-DIHYDROXY-7,8-DIHYDROQUINOLINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



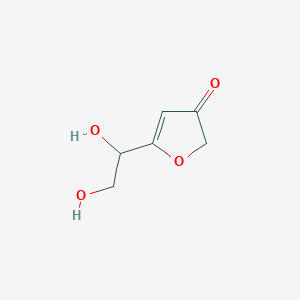
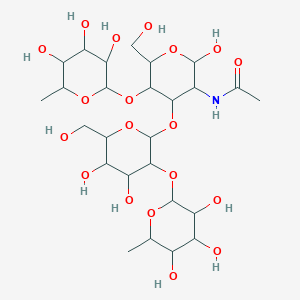
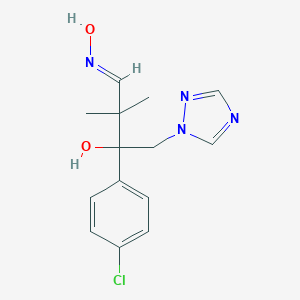
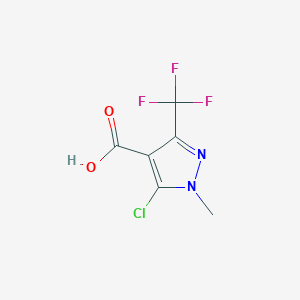
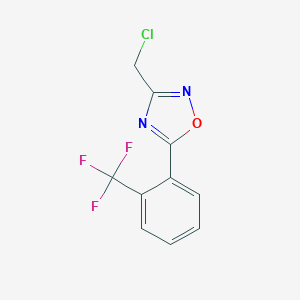


![(2S,3R,4S,5R)-6-[(2S,3R,4R,5R)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B164684.png)
